molecular formula C12H22BrNO2 B2609407 Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate CAS No. 1879660-12-4

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

Cat. No.: B2609407
CAS No.: 1879660-12-4
M. Wt: 292.217
InChI Key: XJDUGNDNCQMMBK-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a chemical compound offered for research purposes. This compound features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group and a reactive bromomethyl moiety on the same cyclohexyl ring . Its molecular formula is C12H22BrNO2 and it has a molecular weight of 292.21 g/mol . The presence of both a Boc-protected amine and an alkyl bromide makes it a potential intermediate in organic synthesis, particularly in the pharmaceutical industry. The Boc group is a common protecting group for amines in peptide synthesis and can be readily removed under mild acidic conditions. The bromomethyl group serves as a versatile handle for further functionalization, such as in nucleophilic substitution reactions, to create new carbon-carbon or carbon-heteroatom bonds. This combination of functional groups suggests its value as a building block in medicinal chemistry and drug discovery research for the construction of more complex molecules. It is critical to note that this product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's safety data sheet for proper handling and storage guidelines.

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUGNDNCQMMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(bromomethyl)cyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate has a molecular formula of C13H24BrNO2 and a molecular weight of 306.24 g/mol. The compound features a tert-butyl group, a bromomethyl substituent on a cyclohexyl ring, and a carbamate functional group. Its unique stereochemistry (specifically the (1R,4R) configuration) enhances its reactivity and biological activity, making it an interesting target for further research.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets in metabolic pathways relevant to various diseases.

  • Case Study : Interaction studies have indicated that this compound may bind to enzymes or receptors involved in metabolic pathways, suggesting its potential as a therapeutic agent .

Research has shown that this compound exhibits significant biological activity due to its ability to interact with various biological targets. Preliminary assessments suggest that it may inhibit specific kinases, which are critical in cancer and other diseases.

  • Case Study : In one study, analogs synthesized from this compound were profiled against a panel of 48 kinases, identifying selective inhibitors for FLT3 kinase, which is a validated target for drug discovery .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. It plays a role in synthesizing polymers and resins that require specific functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituent Molecular Formula Key Reactivity/Application Reference
Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate 3-bromomethyl cyclohexyl C₁₂H₂₂BrNO₂ Nucleophilic substitution; pharmaceutical intermediate
Tert-butyl N-(3-fluorocyclohexyl)carbamate 3-fluoro cyclohexyl C₁₁H₂₀FNO₂ Enhanced stability; poor leaving group (F)
Tert-butyl N-[4-(5-chloro-2-oxo-benzimidazol-1-yl)cyclohexyl]carbamate 4-benzimidazolone cyclohexyl C₁₈H₂₃ClN₃O₃ Enzyme inhibitor (8-Oxo target)
Tert-butyl but-3-en-1-yl(cyclohexyl)carbamate but-3-en-1-yl cyclohexyl C₁₅H₂₇NO₂ Alkene functionalization via Boc protection
Tert-butyl (3-oxocyclohexyl)carbamate 3-oxo cyclohexyl C₁₁H₁₉NO₃ Polar substituent for solubility modulation

Structural and Electronic Differences

  • Bromomethyl vs. Fluorine Substituents : The bromine atom in the main compound is a superior leaving group compared to fluorine in tert-butyl N-(3-fluorocyclohexyl)carbamate (). This makes the former more reactive in SN2 reactions, while the latter’s stability is leveraged in metabolic-resistant drug candidates .
  • Benzimidazolone Derivatives : Compounds like tert-butyl N-[4-(5-chloro-2-oxo-benzimidazol-1-yl)cyclohexyl]carbamate () replace bromine with a benzimidazolone ring, enabling π-π stacking interactions critical for binding to enzyme active sites (e.g., 8-Oxo inhibitors) .
  • Oxo and Alkenyl Groups : The 3-oxocyclohexyl analog () introduces a ketone, increasing polarity and hydrogen-bonding capacity, whereas the butenyl derivative () offers a site for olefin metathesis or epoxidation .

Physical and Spectroscopic Properties

  • NMR Data : The main compound’s ¹H NMR (DMSO-d₆) shows characteristic Boc tert-butyl signals at δ 1.38–1.49 ppm and bromomethyl protons at δ 3.66–3.72 ppm (), whereas the fluorinated analog () lacks bromine-related splitting .
  • Mass Spectrometry : HRMS of the main compound (m/z [M]+ 292.21) aligns with its molecular formula, while benzimidazolone derivatives (e.g., m/z 510.0401 in ) reflect larger molecular weights due to aromatic extensions .

Biological Activity

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tert-butyl carbamate moiety attached to a cyclohexyl ring with a bromomethyl substituent. The general formula is C12H22BrNO2, with a molecular weight of approximately 292.21 g/mol.

Synthesis Overview

The synthesis typically involves:

  • Formation of the Cyclohexyl Ring : This can be achieved through hydrogenation of aromatic compounds or cyclization methods.
  • Introduction of the Bromomethyl Group : Often done via bromination reactions using reagents like N-bromosuccinimide (NBS).
  • Attachment of the Tert-butyl Carbamate Group : This reaction is facilitated by bases such as sodium hydride or potassium carbonate to promote nucleophilic substitution.

This compound may function as a prodrug, releasing active metabolites upon metabolic activation. The bromomethyl group can undergo transformations that lead to reactive intermediates, potentially interacting with various biological targets.

Potential Therapeutic Applications

Research indicates that compounds with similar structures have been investigated for their roles as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are significant in treating neurodegenerative diseases like Alzheimer's disease (AD). Inhibiting these enzymes can enhance acetylcholine levels in the brain, thus improving cholinergic transmission.

Table 1: Comparison of Biological Activities

Compound NameTarget EnzymeActivity TypeReference
This compoundAChE/BChEInhibitor
GalantamineAChEInhibitor
DonepezilAChEInhibitor

Case Studies and Research Findings

  • Inhibition Studies : A study highlighted the inhibitory potential of similar carbamate derivatives on AChE and BChE, suggesting that modifications in the structure could enhance efficacy against AD .
  • Structural Modifications : Research has shown that varying the substituents on the cyclohexane ring can significantly influence biological activity, emphasizing the importance of structural optimization in drug design.
  • Pharmacological Profiles : Investigations into related compounds have revealed their potential as therapeutic agents due to their ability to modulate neurotransmitter levels effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example:

  • Step 1 : Introduce the carbamate group via condensation using coupling reagents like EDCI/HOBt (Ethyl dimethylaminopropyl carbodiimide/1-Hydroxybenzotriazole) under inert conditions .
  • Step 2 : Bromination at the cyclohexyl position using reagents like NBS (N-bromosuccinimide) or HBr in controlled environments to avoid over-substitution .
  • Step 3 : Purification via column chromatography or recrystallization, with intermediates validated by LCMS ([M-Boc+H]+ ~270) and NMR (e.g., δ 1.38–1.49 ppm for tert-butyl protons) .

Q. How can the purity and structure of this compound be verified?

  • Methodological Answer :

  • LCMS/HPLC : Monitor molecular ion peaks (e.g., [M+H]+ 276.18) and retention times .
  • NMR Spectroscopy : Key signals include tert-butyl singlets (~1.4 ppm), cyclohexyl protons (2.0–2.3 ppm), and bromomethyl resonances (3.3–3.7 ppm) .
  • HRMS : Confirm exact mass (e.g., 276.18 g/mol) to rule out isotopic interference .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does isomerism in the cyclohexyl ring affect reactivity and purification?

  • Methodological Answer :

  • Isomer Separation : Use chiral columns (e.g., Chiralpak® AD-H) or fractional crystallization. For example, trans/cis isomers of similar carbamates show distinct NMR splitting patterns (e.g., δ 3.66–3.72 ppm for trans vs. 3.37–3.45 ppm for cis) .
  • Reactivity Differences : Trans isomers often exhibit higher steric accessibility, leading to faster reaction kinetics in SN2 substitutions .

Q. What strategies optimize the stability of the bromomethyl group during reactions?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 0°C to minimize premature elimination or hydrolysis .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the bromomethyl group .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates without nucleophilic interference .

Q. How does this compound act as an intermediate in drug synthesis?

  • Methodological Answer :

  • Functionalization : The bromomethyl group undergoes cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties .
  • Carbamate Deprotection : Treat with HCl/MeOH to yield free amines for subsequent peptide coupling or cyclization .
  • Case Study : Used in synthesizing kinase inhibitors, where the cyclohexyl group enhances target binding affinity .

Q. What analytical methods resolve data contradictions in reaction outcomes?

  • Methodological Answer :

  • Isomer Ratio Analysis : Integrate HPLC peak areas (e.g., 85:15 trans/cis ratio) .
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to track bromomethyl reactivity under varying conditions .
  • DFT Calculations : Model transition states to explain unexpected stereochemical outcomes .

Q. How to mitigate unwanted side reactions during coupling steps involving the carbamate group?

  • Methodological Answer :

  • Protecting Group Strategy : Temporarily mask reactive sites (e.g., Boc for amines) to prevent cross-reactivity .
  • Catalyst Optimization : Employ Pd2(dba)3/BINAP systems for selective aryl amination without carbamate cleavage .
  • pH Control : Maintain neutral conditions (pH 7–8) to avoid acid/base-induced decomposition .

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